molecular formula C14H11F4N B13445042 N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine

N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine

Cat. No.: B13445042
M. Wt: 269.24 g/mol
InChI Key: PTAWJKUYGXJHPS-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated benzaldehydes, while reduction can produce difluorinated benzylamines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Difluorophenyl)methyl]-2-methylpropanamide
  • 2,4-Difluorobenzylamine
  • Diflufenican

Uniqueness

N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine stands out due to its unique combination of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11F4N

Molecular Weight

269.24 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-N-[(2,4-difluorophenyl)methyl]methanamine

InChI

InChI=1S/C14H11F4N/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6,19H,7-8H2

InChI Key

PTAWJKUYGXJHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CNCC2=C(C=C(C=C2)F)F

Origin of Product

United States

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